Cas no 1373232-24-6 ((S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester)
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
- methyl (S)-2-(pyrrolidin-3-yloxy)acetate
- methyl 2-[(3S)-pyrrolidin-3-yloxy]acetate
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- MDL: MFCD22201194
- Inchi: 1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m0/s1
- InChI Key: CNRMSXVAIYXYCE-LURJTMIESA-N
- SMILES: O(CC(=O)OC)[C@@H]1CNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 138
- Topological Polar Surface Area: 47.6
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0458-1g |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-24-6 | 96% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0458-5g |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-24-6 | 96% | 5g |
11787.79CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0458-500mg |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-24-6 | 96% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0458-250mg |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-24-6 | 96% | 250mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0458-100mg |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-24-6 | 96% | 100mg |
1161.82CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1005551-100mg |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-24-6 | 95% | 100mg |
$215 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005551-250mg |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-24-6 | 95% | 250mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005551-500mg |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-24-6 | 95% | 500mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005551-1g |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-24-6 | 95% | 1g |
$780 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005551-5g |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-24-6 | 95% | 5g |
$3100 | 2024-07-28 |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester Suppliers
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
Comprehensive Overview of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester (CAS No. 1373232-24-6)
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester (CAS No. 1373232-24-6) is a chiral ester derivative with significant applications in pharmaceutical synthesis and organic chemistry. This compound, characterized by its pyrrolidine backbone and ester functional group, is widely utilized as a key intermediate in the development of bioactive molecules. Its stereospecificity and structural versatility make it a valuable building block for researchers focusing on drug discovery and asymmetric synthesis.
The growing demand for chiral intermediates like (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester aligns with trends in precision medicine and targeted therapies. Recent advancements in AI-driven drug design and high-throughput screening have further highlighted the importance of such compounds. Researchers frequently search for "chiral synthesis techniques" or "pyrrolidine derivatives in drug development," reflecting the compound's relevance in modern chemistry.
From a synthetic perspective, CAS No. 1373232-24-6 offers advantages in enantioselective reactions, particularly in constructing heterocyclic frameworks. Its methyl ester group enhances solubility, facilitating reactions in polar solvents—a topic often queried in forums discussing "optimizing ester hydrolysis conditions." The compound's stability under mild conditions also makes it suitable for green chemistry applications, a hotspot in sustainable research.
Analytical studies of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester typically employ HPLC and NMR spectroscopy to confirm purity and stereochemistry. These methods address common user questions like "how to validate chiral purity" or "NMR peaks for pyrrolidine derivatives." The compound's logP and hydrogen bonding capacity are additionally critical for pharmacokinetic modeling, linking it to trending topics in computational chemistry.
In pharmaceutical contexts, this ester serves as a precursor for protease inhibitors and neuromodulators, aligning with searches for "pyrrolidine-based CNS drugs." Its bioisosteric potential (replacing carboxylic acids with esters) is another area of interest, frequently explored in "drug bioavailability improvement" discussions. Such applications underscore its role in addressing challenges like blood-brain barrier penetration.
Regulatory and safety profiles of CAS 1373232-24-6 comply with standard laboratory protocols, though users often inquire about "handling hygroscopic compounds"—an aspect relevant to its pyrrolidine-oxygen moiety. Proper storage under inert atmosphere is recommended, as noted in technical datasheets shared across chemical databases.
Future research directions may explore enzyme-catalyzed derivatization of this ester, tapping into the "biocatalysis in API synthesis" trend. Collaborations between academia and industry continue to investigate its utility in peptide mimetics and small-molecule therapeutics, ensuring its prominence in patent literature and medicinal chemistry journals.
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